4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Overview
Description
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary target of this compound is APOL1 , a protein that plays a crucial role in lipid metabolism and autophagy . This protein is associated with several diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 . By binding to the APOL1 protein, it prevents the protein from performing its normal function, thereby altering the progression of diseases associated with APOL1 .
Biochemical Pathways
The inhibition of APOL1 disrupts the normal functioning of lipid metabolism and autophagy pathways . This disruption can lead to changes in cell behavior and can potentially slow down the progression of diseases associated with APOL1 .
Pharmacokinetics
The compound’s molecular weight and logp value suggest that it may have good bioavailability .
Result of Action
The inhibition of APOL1 by this compound can lead to a decrease in the progression of diseases associated with APOL1, such as pancreatic cancer, FSGS, and NDKD . This can result in improved patient outcomes .
Biochemical Analysis
Biochemical Properties
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the sigma receptor, which is involved in various neurological processes . This interaction suggests that Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid could be used in the treatment of psychosis and pain . Additionally, it has been found to interact with the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in pain modulation .
Cellular Effects
The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis in cancer cells . This indicates its potential as an antiproliferative agent against cancer cells.
Molecular Mechanism
At the molecular level, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the sigma receptor and the NOP receptor, leading to changes in gene expression and enzyme activity . Additionally, it has shown inhibitory potential against the latent Mycobacterium tuberculosis enzyme lysine ε-amino transferase, suggesting its use in treating tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy plateaus at certain dosages, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism has been studied to understand its biotransformation and the resulting metabolites, which can influence its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid include:
- Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];hydrochloride
- 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]
Uniqueness
What sets Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid apart is its trifluoroacetic acid moiety, which imparts unique chemical properties such as increased acidity and stability. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSVZAEDYDEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307248-40-3 | |
Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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